molecular formula C18H21BrO3S2 B8181564 Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate

Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate

Cat. No.: B8181564
M. Wt: 429.4 g/mol
InChI Key: ISTIJIOVXRCZIV-UHFFFAOYSA-N
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Description

Octyl 5-bromo-5’-formyl-[2,2’-bithiophene]-3-carboxylate: is a complex organic compound belonging to the bithiophene family. This compound is characterized by the presence of a bithiophene core, which is a conjugated system of two thiophene rings. The addition of bromine, formyl, and octyl groups to this core structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 5-bromo-5’-formyl-[2,2’-bithiophene]-3-carboxylate typically involves multiple steps, starting from commercially available 2,2’-bithiophene. The process includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
  • Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery and development.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
  • Used in the design of novel drug delivery systems.

Industry:

  • Utilized in the production of advanced materials with specific electronic and optical properties.
  • Applied in the fabrication of sensors and other electronic devices.

Mechanism of Action

The mechanism of action of Octyl 5-bromo-5’-formyl-[2,2’-bithiophene]-3-carboxylate is largely dependent on its interaction with molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    5-Bromo-2,2’-bithiophene: Lacks the formyl and octyl groups, making it less versatile in certain applications.

    5-Formyl-2,2’-bithiophene: Lacks the bromine and octyl groups, limiting its reactivity and solubility.

    Octyl 2,2’-bithiophene-5-carboxylate: Lacks the bromine and formyl groups, affecting its electronic properties.

Uniqueness: Octyl 5-bromo-5’-formyl-[2,2’-bithiophene]-3-carboxylate stands out due to its unique combination of functional groups, which enhance its solubility, reactivity, and electronic properties. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

octyl 5-bromo-2-(5-formylthiophen-2-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3S2/c1-2-3-4-5-6-7-10-22-18(21)14-11-16(19)24-17(14)15-9-8-13(12-20)23-15/h8-9,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTIJIOVXRCZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=C(SC(=C1)Br)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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